2-(2-Benzothiazolyl)-5-methylphenol
Overview
Description
2-(2-Benzothiazolyl)-5-methylphenol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a benzothiazole moiety substituted at the second position with a phenol group and a methyl group at the fifth position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzothiazolyl)-5-methylphenol typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 2-aminothiophenol with 2-hydroxy-5-methylbenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the synthesis of benzothiazole derivatives, including this compound, can be achieved through continuous flow processes. These processes often involve the use of automated reactors and optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial production of benzothiazoles .
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzothiazolyl)-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Dihydrobenzothiazoles.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
2-(2-Benzothiazolyl)-5-methylphenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for neurodegenerative diseases.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 2-(2-Benzothiazolyl)-5-methylphenol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Neuroprotective Effects: It modulates oxidative stress and inflammation pathways, providing protection against neurodegenerative conditions.
Comparison with Similar Compounds
Similar Compounds
2-(2-Benzothiazolyl)phenol: Lacks the methyl group at the fifth position.
2-(2-Benzothiazolyl)-4-methylphenol: Methyl group is at the fourth position instead of the fifth.
2-(2-Benzothiazolyl)-6-methylphenol: Methyl group is at the sixth position instead of the fifth.
Uniqueness
2-(2-Benzothiazolyl)-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the fifth position enhances its lipophilicity and may influence its interaction with biological targets, making it a compound of interest in various research fields .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)17-14/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILRSGGQTSJRST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301292542 | |
Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56048-54-5 | |
Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56048-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056048545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Benzothiazolyl)-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301292542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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